molecular formula C19H20N4O2 B15132527 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile

6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile

Cat. No.: B15132527
M. Wt: 336.4 g/mol
InChI Key: CMDCOMQICGLLIP-UHFFFAOYSA-N
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Description

6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a cyclohexyl group, and a pyrazine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized by cyclizing catechol with dichloromethane under basic conditions . This intermediate is then reacted with cyclohexylamine and pyrazine-2-carbonitrile under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile apart is its combination of the benzo[d][1,3]dioxole moiety with a cyclohexyl group and a pyrazine ring.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-[1,3-benzodioxol-5-ylmethyl(cyclohexyl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C19H20N4O2/c20-9-15-10-21-11-19(22-15)23(16-4-2-1-3-5-16)12-14-6-7-17-18(8-14)25-13-24-17/h6-8,10-11,16H,1-5,12-13H2

InChI Key

CMDCOMQICGLLIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC3=C(C=C2)OCO3)C4=NC(=CN=C4)C#N

Origin of Product

United States

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